5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one
Overview
Description
5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one is a heterocyclic compound with a molecular formula of C7H5BrN2O and a molecular weight of 213.03 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Biochemical Analysis
Biochemical Properties
5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, which are crucial for cellular signaling and regulation. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity and influencing downstream biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways. For example, this compound has been shown to inhibit certain kinases, thereby affecting signal transduction and cellular responses . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic regulation. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one typically involves the bromination of pyrrolopyridine derivatives. One common method starts with the bromination of 3,3,5-tribromo-indolin-2-one, followed by cyclization to form the desired product . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and palladium catalysts (e.g., Pd(PPh3)4) in solvents such as dioxane are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, which may have different biological activities .
Scientific Research Applications
5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.
Biological Studies: The compound is studied for its potential anti-cancer properties, especially in targeting fibroblast growth factor receptors (FGFRs).
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one involves its interaction with specific molecular targets, such as kinase enzymes. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking their catalytic functions . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Another brominated pyrrolopyridine derivative with similar biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: A broader class of compounds with varying substituents that exhibit diverse biological properties.
Uniqueness
5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one is unique due to its specific bromination pattern and its potent activity against kinase enzymes, particularly FGFRs . This makes it a valuable compound in the development of targeted cancer therapies .
Properties
IUPAC Name |
5-bromo-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-2-1-4-5(9-6)3-7(11)10-4/h1-2H,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMSNALDPDFDPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=N2)Br)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610215 | |
Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887571-01-9 | |
Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887571-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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